molecular formula C20H24N6O6 B1193739 SZU101

SZU101

Cat. No. B1193739
M. Wt: 444.45
InChI Key: OEKLNHZTYKSMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SZU101 is a TLR7 agonist via immune response induction and tumor microenvironment modulation.

Scientific Research Applications

Toll-like Receptor 7 Ligand and Antiviral Properties

SZU101, a synthetic Toll-like receptor 7 (TLR7) ligand, exhibits significant antiviral properties. In a study by Du et al. (2016), it was found that SZU101 suppresses Porcine reproductive and respiratory syndrome virus (PRRSV) infection in primary porcine alveolar macrophages in a dose-dependent manner. This inhibition involves the activation of the NF-κB pathway, which initiates the expression of TLR7-mediated cytokines and downstream signaling IFN-stimulated genes (ISGs). The study suggests that SZU101's antiviral effects largely depend on the TLR7-NF-κB signaling pathway. Additionally, the administration of SZU101 enhanced humoral and cell-mediated immune responses against PRRSV antigens in mice, indicating its potential as an antiviral agent and a vaccine adjuvant for PRRSV infection in pigs (Du et al., 2016).

Antitumor Activity and Immune Response Induction

SZU101 also shows promise in cancer immunotherapy. Diao et al. (2016) investigated the effects of SZU101, identifying its ability to stimulate innate immune cells to release cytokines at high levels. In a murine breast tumor model, intratumoral SZU101 injection elicited systemic antitumor effects. The study revealed that SZU101 influences the frequency of immune cell infiltration in tumors, increasing the percentage of CD4+ and CD8+ cells while decreasing Tregs. This indicates that SZU101's antitumor effect is associated with multiple mechanisms, including inducing tumor-specific immune responses, activating innate immune cells, and modulating the tumor microenvironment (Diao et al., 2016).

properties

Product Name

SZU101

Molecular Formula

C20H24N6O6

Molecular Weight

444.45

IUPAC Name

4-((4-((6-Amino-8-hydroxy-2-(2-methoxyethoxy)-9H-purin-9-yl)methyl)benzyl)amino)-4-oxobutanoic acid

InChI

InChI=1S/C20H24N6O6/c1-31-8-9-32-19-24-17(21)16-18(25-19)26(20(30)23-16)11-13-4-2-12(3-5-13)10-22-14(27)6-7-15(28)29/h2-5H,6-11H2,1H3,(H,22,27)(H,23,30)(H,28,29)(H2,21,24,25)

InChI Key

OEKLNHZTYKSMFV-UHFFFAOYSA-N

SMILES

O=C(O)CCC(NCC1=CC=C(CN2C(O)=NC3=C(N)N=C(OCCOC)N=C23)C=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

SZU-101;  SZU 101;  SZU101

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.